Acipimox

Catalog No.
S517073
CAS No.
51037-30-0
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acipimox

CAS Number

51037-30-0

Product Name

Acipimox

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)

InChI Key

DJQOOSBJCLSSEY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-methylpyrazine-2-carboxylic acid 4-oxide, 5-methylpyrazinecarboxylic acid 4-oxide, acipimox, Nedios, Olbemox, Olbetam

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O

The exact mass of the compound Acipimox is 154.0378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759818. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of pyrazinecarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) is a synthetic pyrazine derivative and a well-characterized agonist of the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A). Originally developed as an antilipolytic agent, it is heavily utilized in metabolic research to inhibit hormone-sensitive lipase (HSL) and reduce free fatty acid (FFA) release. For procurement and material selection, Acipimox is highly valued for its exceptional metabolic stability, lack of hepatic metabolism, and reliable pharmacokinetic profile compared to endogenous ligands. It serves as a critical baseline compound in metabolic syndrome modeling, GPCR pharmacology, and advanced pharmaceutical cocrystallization research [1].

When selecting a GPR109A agonist for in vivo or formulation studies, buyers often default to generic niacin (nicotinic acid) due to its low cost and structural similarity. However, niacin is severely limited by a short plasma half-life (under one hour) and extensive hepatic metabolism, making it unsuitable for sustained assays without frequent dosing. Furthermore, niacin induces a profound free fatty acid (FFA) rebound effect that can trigger insulin resistance and hyperglycemia in metabolic models [1]. Acipimox circumvents these issues entirely; it undergoes zero significant hepatic metabolism, is excreted unchanged, and features a prolonged terminal half-life of 12 to 14 hours [2]. This makes Acipimox the mandatory choice for researchers requiring stable, long-term lipolysis inhibition without the confounding variables of hepatotoxicity or severe glucose impairment.

Pharmacokinetic Stability and Hepatic Metabolism Evasion

A critical differentiator for Acipimox is its resistance to hepatic degradation. While niacin is heavily metabolized by the liver, complicating pharmacokinetic modeling and inducing potential hepatotoxicity at high doses, Acipimox is completely absorbed and excreted virtually unchanged in the urine. It exhibits a biphasic elimination profile, with a terminal half-life of 12 to 14 hours, providing vastly superior duration of action compared to niacin's rapid clearance [1].

Evidence DimensionElimination Half-Life and Metabolism
Target Compound DataTerminal half-life of 12–14 hours; ~0% hepatic metabolism (excreted unchanged).
Comparator Or BaselineNiacin (Half-life < 1 hour; heavily metabolized by the liver).
Quantified Difference>12-fold increase in terminal half-life with zero hepatic metabolism.
ConditionsIn vivo pharmacokinetic profiling following oral administration.

Eliminates the need for continuous infusion in animal models and removes hepatic metabolites as confounding variables in metabolic assays.

GPR109A (HCAR2) Receptor Binding Affinity

In receptor pharmacology, Acipimox serves as a moderate-affinity, high-selectivity reference agonist for GPR109A. In GTP turnover and whole-cell cAMP assays, Acipimox demonstrates an EC50 of 2.6 to 6.0 μM for the human HCAR2 receptor. In contrast, niacin exhibits a much sharper, high-affinity spike with an EC50 of 0.06 to 0.25 μM [1]. While niacin's high affinity triggers acute responses (including severe flushing), Acipimox's moderate affinity allows for a more controlled, sustained receptor activation profile that is highly desirable in chronic dosing models.

Evidence DimensionEC50 for GPR109A (HCAR2) Activation
Target Compound Data2.6–6.0 μM
Comparator Or BaselineNiacin (0.06–0.25 μM)
Quantified Difference~10 to 100-fold lower affinity, enabling controlled, sustained receptor activation.
ConditionsIn vitro GTP turnover and whole-cell cAMP assays.

Allows pharmacologists to titrate receptor responses more smoothly without triggering the acute, overwhelming activation spikes seen with niacin.

Formulation Versatility and Cocrystal Solubility Enhancement

Pure Acipimox has limited aqueous solubility (approximately 5 mg/mL in PBS at pH 7.2), which can restrict certain liquid formulations . However, its molecular structure makes it an excellent candidate for crystal engineering. When formulated into an Acipimox-Theophylline dihydrate (ATH) cocrystal, its aqueous solubility increases more than four-fold compared to the pure API. Furthermore, this cocrystal form demonstrates exceptional environmental stability, remaining stable under high temperature (333 K) and high humidity (92.5%) [1].

Evidence DimensionAqueous Solubility
Target Compound DataAcipimox-Theophylline cocrystal (>4x pure API solubility)
Comparator Or BaselinePure Acipimox API (~5 mg/mL in PBS, pH 7.2)
Quantified Difference>400% increase in aqueous solubility via cocrystallization.
ConditionsSolubility measured in water and PBS (pH 7.4) at 298 K.

Proves the compound's utility as a robust baseline material for advanced pharmaceutical formulation and cocrystallization research.

Long-Term In Vivo Metabolic Syndrome Modeling

Due to its 12-14 hour terminal half-life and lack of hepatic metabolism, Acipimox is the preferred GPR109A agonist for chronic in vivo studies of insulin resistance and dyslipidemia. It provides stable, long-term suppression of free fatty acids without the severe glucose impairment or rapid clearance associated with generic niacin [1].

GPCR Pharmacology and Ligand Development

Acipimox is utilized as a standard reference compound in HCAR2/GPR109A binding assays. Its moderate EC50 (2.6–6.0 μM) provides a highly reproducible baseline for evaluating novel, non-flushing antilipolytic drug candidates, offering a distinct activation profile compared to high-affinity endogenous or generic ligands [2].

Crystal Engineering and API Solubility Enhancement

Because pure Acipimox has limited aqueous solubility (~5 mg/mL), it serves as an ideal model Active Pharmaceutical Ingredient (API) for materials scientists developing novel cocrystals (such as Acipimox-Theophylline). It is an excellent choice for validating solvent evaporation crystallization techniques and stability testing under high heat and humidity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.03784206 Da

Monoisotopic Mass

154.03784206 Da

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

178.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K9AY9IR2SD

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 30 of 71 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 41 of 71 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of hyperlipidemias (abnormally elevated levels of any or all lipids and/or lipoproteins in the blood).

Pharmacology

Acipimox is a niacin derivative and nicotinic acid analog with activity as a hypolipidemic agent. Acipimox has special application for the treatment of hyperlipidemia in non-insulin-dependent diabetic patients.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AD - Nicotinic acid and derivatives
C10AD06 - Acipimox

Mechanism of Action

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL.

Pictograms

Irritant

Irritant

Other CAS

51037-30-0

Wikipedia

Acipimox

Dates

Last modified: 08-15-2023
1: Makimura H, Stanley TL, Suresh C, De Sousa-Coelho AL, Frontera WR, Syu S, Braun LR, Looby SE, Feldpausch MN, Torriani M, Lee H, Patti ME, Grinspoon SK. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial. J Clin Endocrinol Metab. 2016 Mar;101(3):1123-33. doi: 10.1210/jc.2015-3696. PubMed PMID: 26691888; PubMed Central PMCID: PMC4803166.
2: Nellemann B, Søndergaard E, Jensen J, Pedersen SB, Jessen N, Jørgensen JO, Nielsen S. Kinetics and utilization of lipid sources during acute exercise and acipimox. Am J Physiol Endocrinol Metab. 2014 Jul 15;307(2):E199-208. doi: 10.1152/ajpendo.00043.2014. PubMed PMID: 24895285.
3: van de Weijer T, Phielix E, Bilet L, Williams EG, Ropelle ER, Bierwagen A, Livingstone R, Nowotny P, Sparks LM, Paglialunga S, Szendroedi J, Havekes B, Moullan N, Pirinen E, Hwang JH, Schrauwen-Hinderling VB, Hesselink MK, Auwerx J, Roden M, Schrauwen P. Evidence for a direct effect of the NAD+ precursor acipimox on muscle mitochondrial function in humans. Diabetes. 2015 Apr;64(4):1193-201. doi: 10.2337/db14-0667. PubMed PMID: 25352640; PubMed Central PMCID: PMC4375076.
4: Merovci A, Abdul-Ghani M, Mari A, Solis-Herrera C, Xiong J, Daniele G, Tripathy D, DeFronzo RA. Effect of Dapagliflozin With and Without Acipimox on Insulin Sensitivity and Insulin Secretion in T2DM Males. J Clin Endocrinol Metab. 2016 Mar;101(3):1249-56. doi: 10.1210/jc.2015-2597. PubMed PMID: 26765576; PubMed Central PMCID: PMC4803159.
5: Jin F, Jiang S, Yang D, Zhang X, Yang Y, Zhang Y, Li K, Yang Y, Ma S. Acipimox attenuates atherosclerosis and enhances plaque stability in ApoE-deficient mice fed a palmitate-rich diet. Biochem Biophys Res Commun. 2012 Nov 9;428(1):86-92. doi: 10.1016/j.bbrc.2012.10.011. PubMed PMID: 23058919.
6: Lindegaard B, Ditlevsen S, Plomgaard P, Mittendorfer B, Pedersen BK. Acute reduction of lipolysis reduces adiponectin and IL-18: evidence from an intervention study with acipimox and insulin. Diabetologia. 2013 Sep;56(9):2034-43. doi: 10.1007/s00125-013-2964-3. PubMed PMID: 23811808; PubMed Central PMCID: PMC3737430.
7: Montecucco F, Bertolotto M, Vuilleumier N, Franciosi U, Puddu A, Minetti S, Delrio A, Quercioli A, Bergamini E, Ottonello L, Pende A, Lenglet S, Pelli G, Mach F, Dallegri F, Viviani GL. Acipimox reduces circulating levels of insulin and associated neutrophilic inflammation in metabolic syndrome. Am J Physiol Endocrinol Metab. 2011 Apr;300(4):E681-90. doi: 10.1152/ajpendo.00527.2010. PubMed PMID: 21266669.
8: Halbirk M, Nørrelund H, Møller N, Schmitz O, Gøtzsche L, Nielsen R, Nielsen-Kudsk JE, Nielsen SS, Nielsen TT, Eiskjær H, Bøtker HE, Wiggers H. Suppression of circulating free fatty acids with acipimox in chronic heart failure patients changes whole body metabolism but does not affect cardiac function. Am J Physiol Heart Circ Physiol. 2010 Oct;299(4):H1220-5. doi: 10.1152/ajpheart.00475.2010. PubMed PMID: 20709866.
9: Poussier S, Maskali F, Tran N, Person C, Maureira P, Boutley H, Karcher G, Lacolley P, Régnault V, Fay R, Marie PY. ECG-triggered 18F-fluorodeoxyglucose positron emission tomography imaging of the rat heart is dramatically enhanced by acipimox. Eur J Nucl Med Mol Imaging. 2010 Aug;37(9):1745-50. doi: 10.1007/s00259-010-1418-0. PubMed PMID: 20393712.
10: Huang J, Chen R, Wei C, Li R, Yuan G, Liu X, Wang B, Guo R. Pharmacokinetics and bioequivalence evaluation of two acipimox tablets: a single-dose, randomized-sequence, two-way crossover study in healthy Chinese male volunteers. Drug Res (Stuttg). 2013 Feb;63(2):79-83. doi: 10.1055/s-0032-1333228. PubMed PMID: 23447078.
11: Menon R, Cefali E, Wilding I, Wray H, Connor A. The assessment of human regional drug absorption of free acid and sodium salt forms of acipimox, in healthy volunteers, to direct modified release formulation strategy. Biopharm Drug Dispos. 2009 Dec;30(9):508-16. doi: 10.1002/bdd.683. PubMed PMID: 19798634.
12: Hadigan C, Liebau J, Torriani M, Andersen R, Grinspoon S. Improved triglycerides and insulin sensitivity with 3 months of acipimox in human immunodeficiency virus-infected patients with hypertriglyceridemia. J Clin Endocrinol Metab. 2006 Nov;91(11):4438-44. PubMed PMID: 16940448; PubMed Central PMCID: PMC3196527.
13: Bousquenaud M, Maskali F, Poussier S, Marie PY, Boutley H, Karcher G, Wagner DR, Devaux Y. Acipimox-enhanced ¹⁸F-fluorodeoxyglucose positron emission tomography for characterizing and predicting early remodeling in the rat infarct model. Int J Cardiovasc Imaging. 2012 Aug;28(6):1407-15. doi: 10.1007/s10554-011-9983-2. PubMed PMID: 22116590.
14: Vickers MH, Hofman PL, Gluckman PD, Lobie PE, Cutfield WS. Combination therapy with acipimox enhances the effect of growth hormone treatment on linear body growth in the normal and small-for-gestational-age rat. Am J Physiol Endocrinol Metab. 2006 Dec;291(6):E1212-9. PubMed PMID: 16803850.
15: Cusi K, Kashyap S, Gastaldelli A, Bajaj M, Cersosimo E. Effects on insulin secretion and insulin action of a 48-h reduction of plasma free fatty acids with acipimox in nondiabetic subjects genetically predisposed to type 2 diabetes. Am J Physiol Endocrinol Metab. 2007 Jun;292(6):E1775-81. PubMed PMID: 17299078.

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